molecular formula C22H27N3O5S2 B2916360 (Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850910-88-2

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2916360
CAS No.: 850910-88-2
M. Wt: 477.59
InChI Key: AJNSXHJUNRGGOB-FCQUAONHSA-N
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Description

This compound is a benzamide derivative featuring a sulfamoyl group substituted with two 2-methoxyethyl moieties and a 3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene scaffold.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-16-6-5-7-19-20(16)24(2)22(31-19)23-21(26)17-8-10-18(11-9-17)32(27,28)25(12-14-29-3)13-15-30-4/h5-11H,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNSXHJUNRGGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that belongs to the class of sulfamoyl derivatives, which have been studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

  • Molecular Formula : C20H27N3O5S2
  • Molecular Weight : 453.5755 g/mol

The compound features a benzothiazole moiety, which is known for its pharmacological significance, particularly in the development of drugs targeting neurodegenerative diseases and various types of cancer.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : A study on related thiazole derivatives demonstrated IC50 values ranging from 100 nM to 1 µM against different cancer cell lines, suggesting that structural modifications can enhance their anticancer efficacy .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases such as Alzheimer's disease. Benzothiazole derivatives have been reported to inhibit tau aggregation and promote the disaggregation of preformed tau fibrils.

  • Research Findings : Compounds with similar structures were found to significantly reduce tau aggregates with an IC50 of approximately 300 nM . This suggests that this compound may possess similar neuroprotective properties.

Antimicrobial Activity

Sulfamoyl compounds are also recognized for their antimicrobial activities. Preliminary studies indicate that the compound may exhibit antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

  • Evidence : A related study found that sulfamoyl derivatives showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Protein Aggregation : By interacting with specific protein targets, it may prevent the aggregation associated with neurodegenerative diseases.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to reduced cell viability.
  • Antimicrobial Action : The sulfamoyl group may interfere with bacterial biosynthetic pathways.

Data Summary

PropertyValue
Molecular FormulaC20H27N3O5S2
Molecular Weight453.5755 g/mol
Antitumor IC50~300 nM (similar compounds)
Antimicrobial ActivityBroad-spectrum (preliminary)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares functional motifs with three classes of molecules:

  • Sulfonamide/sulfamoyl derivatives : highlights compounds with sulfonyl groups (e.g., 4-(4-X-phenylsulfonyl)benzoic acid hydrazides ), whereas the target molecule features a sulfamoyl group (N-linked vs. O-linked sulfonyl), altering electronic properties and hydrogen-bonding capacity.
  • Benzamide-thiazole hybrids : describes N-[3-aryl-5-acryloyl-thiadiazol-2-ylidene]benzamides (e.g., compound 4g ), which share the benzamide core but differ in the heterocyclic system (thiadiazole vs. benzo[d]thiazole) and substituents (acryloyl vs. sulfamoyl) .
  • Tautomerically active systems : The benzo[d]thiazol-2(3H)-ylidene group in the target compound may exhibit tautomerism analogous to the 1,2,4-triazole-thione equilibrium observed in .

Physicochemical Properties

Key spectral and stability comparisons:

Feature Target Compound Analogues ()
C=O Stretch (IR) Expected ~1660–1680 cm⁻¹ (benzamide) Observed: 1663–1682 cm⁻¹ (hydrazinecarbothioamides, ); 1638–1690 cm⁻¹ ()
C=S/S=O Stretch (IR) Sulfamoyl S=O: ~1240–1260 cm⁻¹ Sulfonyl S=O: ~1243–1258 cm⁻¹ (); C=S: ~1247–1255 cm⁻¹ (triazole-thiones)
Tautomerism Potential thione-thiol equilibrium in benzo[d]thiazole system Confirmed in 1,2,4-triazoles (thione form dominant; absence of νS-H in IR)

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